Ethyl 2-{[({[2-(propanoylamino)phenyl]carbonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2-{[2-(PROPIONYLAMINO)BENZOYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
The synthesis of ETHYL 2-[(2-{[2-(PROPIONYLAMINO)BENZOYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzothiophene ring system, followed by the introduction of the propionylamino and benzoyloxy groups through acylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
ETHYL 2-[(2-{[2-(PROPIONYLAMINO)BENZOYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with diverse properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(2-{[2-(PROPIONYLAMINO)BENZOYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for conditions such as cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[2-(PROPIONYLAMINO)BENZOYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-[(2-{[2-(PROPIONYLAMINO)BENZOYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
- ETHYL 2-[({[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Indole derivatives
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C23H26N2O6S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(propanoylamino)benzoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O6S/c1-3-18(26)24-16-11-7-5-9-14(16)22(28)31-13-19(27)25-21-20(23(29)30-4-2)15-10-6-8-12-17(15)32-21/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
SMOLKXHISRXYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC |
Origin of Product |
United States |
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